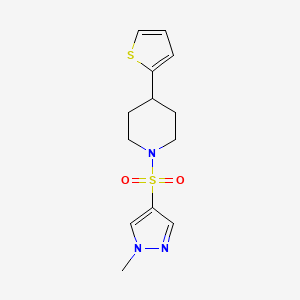
4-hydroxy-N-(4-isopropylphenyl)-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinoline-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-hydroxy-N-(4-isopropylphenyl)-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinoline-7-carboxamide" is a derivative of the 4-hydroxyquinoline class, which is known for its potential biological activities. The structure of this compound suggests that it may have interesting properties and potential applications in medicinal chemistry, particularly due to the presence of the phenylsulfonyl and isopropylphenyl groups.
Synthesis Analysis
The synthesis of related 4-hydroxyquinoline derivatives has been explored in several studies. For instance, the preparation of 2-phenylsubstituted-3-hydroxyquinolin-4(1H)-one derivatives has been achieved using combinatorial solid-phase synthesis, which allows for the systematic study of structure-activity relationships . Another approach involves the use of 3-nitrophthalic anhydride, α-haloketones, and primary amines, leading to the synthesis of hydroxyquinolinones with potential anticancer and fluorescence properties . Additionally, an improved method for synthesizing 4-hydroxy-2-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid derivatives has been described, involving aminolysis, esterification, and Dieckmann condensation .
Molecular Structure Analysis
The molecular structure of 4-hydroxyquinoline derivatives is characterized by the presence of a hydroxy group at the 4-position and various substituents at other positions of the quinoline ring. The specific substituents and their positions can significantly influence the biological activity and physical properties of these compounds. For example, the position of the carboxamide group has been shown to affect the cytotoxic activity of these molecules .
Chemical Reactions Analysis
The chemical reactivity of 4-hydroxyquinoline derivatives is influenced by the functional groups present in the molecule. The carboxamide group, for instance, can participate in peptide coupling reactions, as seen in the synthesis of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide hybrids . The presence of a sulfamoyl group can also lead to the formation of compounds that act as potentiators of defective chloride channels .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-hydroxyquinoline derivatives, such as solubility, melting point, and fluorescence, are determined by the nature of the substituents and their arrangement on the quinoline core. The introduction of various substituents can enhance the fluorescence properties, making these compounds suitable as fluorescence agents . Moreover, the lipophilicity and polarity of the substituents can affect the compound's ability to interact with biological targets, which is crucial for their potential use as anticancer agents .
科学的研究の応用
Antimicrobial Applications
Antimicrobial Agent Synthesis
Research has explored the synthesis of quinoline derivatives, demonstrating potential as antimicrobial agents. The structural elucidation of these compounds suggests their efficacy against a range of bacterial and fungal species, highlighting the chemical versatility and potential therapeutic applications of quinoline-based compounds (Desai, Dodiya, & Shihora, 2011).
Synthetic Chemistry Advances
Visible Light-Promoted Synthesis
A study on heterocyclic derivatives, including those similar to the compound , showcased a visible-light-promoted synthesis approach. This method emphasizes the efficiency and environmental friendliness of producing sulfonylmethylisoquinoline diones, which could lead to advancements in pharmaceutical synthesis and materials science (Liu, Cong, Liu, & Sun, 2016).
Mass Spectrometric Study
Another significant application involves the mass spectrometric analysis of isoquinoline derivatives for identifying their potential as drug candidates. This research provides insights into the gas-phase reactions of these compounds, which is crucial for understanding their stability and reactivity in drug development processes (Thevis, Kohler, Schlörer, & Schänzer, 2008).
Potential Anticancer Applications
Anticancer and Fluorescence Agents
Quinoline derivatives have also been synthesized and tested for their cytotoxic activity against various cancer cell lines. Their fluorescence properties were evaluated, indicating their potential use as both anticancer agents and fluorescent markers for biological studies (Funk, Motyka, Džubák, Znojek, Gurská, Kusz, McMaster, Hajdůch, & Soural, 2015).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-hydroxy-N-(4-isopropylphenyl)-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinoline-7-carboxamide' involves the synthesis of the dihydroquinoline ring system followed by the introduction of the amide and sulfonyl groups. The final step involves the introduction of the hydroxyl group at the 4-position of the phenyl ring.", "Starting Materials": [ "4-isopropylaniline", "2-chloro-3-nitrobenzoic acid", "sodium borohydride", "sodium hydroxide", "sulfonyl chloride", "N,N-dimethylformamide", "acetic anhydride", "hydroxylamine hydrochloride", "sodium acetate", "sodium nitrite", "sodium sulfite", "sodium carbonate", "sodium bicarbonate", "sodium chloride", "ethanol", "water" ], "Reaction": [ "Step 1: Nitration of 2-chloro-3-nitrobenzoic acid with nitric acid and sulfuric acid to give 2-chloro-3-nitrobenzoic acid", "Step 2: Reduction of 2-chloro-3-nitrobenzoic acid with sodium borohydride to give 2-chloro-3-aminobenzoic acid", "Step 3: Condensation of 2-chloro-3-aminobenzoic acid with 4-isopropylaniline in the presence of sodium hydroxide to give 4-hydroxy-N-(4-isopropylphenyl)-2-chloro-3-aminobenzamide", "Step 4: Reduction of 4-hydroxy-N-(4-isopropylphenyl)-2-chloro-3-aminobenzamide with sodium borohydride to give 4-hydroxy-N-(4-isopropylphenyl)-2-amino-3-benzamidobenzene", "Step 5: Reaction of 4-hydroxy-N-(4-isopropylphenyl)-2-amino-3-benzamidobenzene with sulfonyl chloride in the presence of N,N-dimethylformamide to give 4-hydroxy-N-(4-isopropylphenyl)-2-amino-3-(phenylsulfonyl)benzamide", "Step 6: Acetylation of 4-hydroxy-N-(4-isopropylphenyl)-2-amino-3-(phenylsulfonyl)benzamide with acetic anhydride in the presence of sodium acetate to give 4-hydroxy-N-(4-isopropylphenyl)-2-acetamido-3-(phenylsulfonyl)benzamide", "Step 7: Reaction of 4-hydroxy-N-(4-isopropylphenyl)-2-acetamido-3-(phenylsulfonyl)benzamide with hydroxylamine hydrochloride in the presence of sodium acetate to give 4-hydroxy-N-(4-isopropylphenyl)-2-acetamido-3-(phenylsulfonyl)benzohydroxamic acid", "Step 8: Cyclization of 4-hydroxy-N-(4-isopropylphenyl)-2-acetamido-3-(phenylsulfonyl)benzohydroxamic acid with sodium nitrite and sodium sulfite in the presence of sodium carbonate and sodium bicarbonate to give 4-hydroxy-N-(4-isopropylphenyl)-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinoline-7-carboxamide", "Step 9: Purification of the final product by recrystallization from ethanol and water" ] } | |
CAS番号 |
892741-31-0 |
製品名 |
4-hydroxy-N-(4-isopropylphenyl)-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinoline-7-carboxamide |
分子式 |
C25H22N2O5S |
分子量 |
462.52 |
IUPAC名 |
3-(benzenesulfonyl)-4-hydroxy-2-oxo-N-(4-propan-2-ylphenyl)-1H-quinoline-7-carboxamide |
InChI |
InChI=1S/C25H22N2O5S/c1-15(2)16-8-11-18(12-9-16)26-24(29)17-10-13-20-21(14-17)27-25(30)23(22(20)28)33(31,32)19-6-4-3-5-7-19/h3-15H,1-2H3,(H,26,29)(H2,27,28,30) |
InChIキー |
CKMSCLPBNFCSKZ-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=C(C(=O)N3)S(=O)(=O)C4=CC=CC=C4)O |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-((benzyloxy)methyl)piperidin-1-yl)acetamide oxalate](/img/structure/B2499593.png)
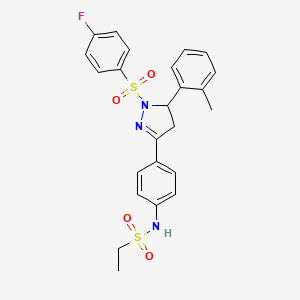

![1-[(3-chlorophenyl)methyl]-N-(2-methylsulfanylphenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2499598.png)
![2-[1-(Oxan-3-ylmethyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2499602.png)
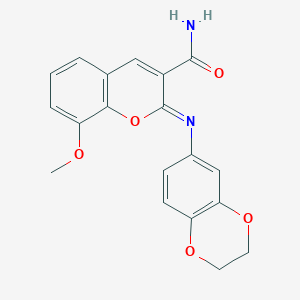
![2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-phenylacetamide](/img/structure/B2499604.png)
![N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B2499605.png)
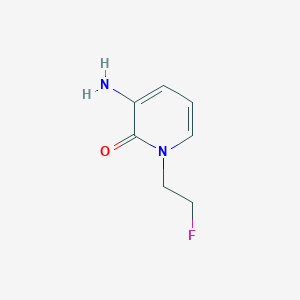
![(E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 2-(1,3-dioxoisoindolin-2-yl)acetate](/img/structure/B2499610.png)
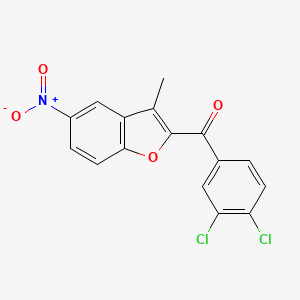
![5-({4-[(2,4-Dichlorophenyl)methoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2499612.png)
